molecular formula C10H12N4O B13869389 (7-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidin-6-yl)methanol

(7-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidin-6-yl)methanol

Cat. No.: B13869389
M. Wt: 204.23 g/mol
InChI Key: DSPZTAOPGXQMDB-UHFFFAOYSA-N
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Description

(7-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidin-6-yl)methanol is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes a cyclopropyl group attached to the pyrazolo[1,5-a]pyrimidine core, and an amino group at the 7th position The presence of a methanol group further adds to its chemical diversity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidin-6-yl)methanol typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions For instance, starting with a suitable pyrazole derivative, the cyclopropyl group can be introduced via a cyclopropanation reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

(7-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidin-6-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives, depending on the reaction conditions.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or acids, while substitution reactions can produce a variety of substituted pyrazolopyrimidines.

Scientific Research Applications

(7-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidin-6-yl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of (7-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidin-6-yl)methanol involves its interaction with specific molecular targets. The amino group and the pyrazolopyrimidine core play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Properties

Molecular Formula

C10H12N4O

Molecular Weight

204.23 g/mol

IUPAC Name

(7-amino-2-cyclopropylpyrazolo[1,5-a]pyrimidin-6-yl)methanol

InChI

InChI=1S/C10H12N4O/c11-10-7(5-15)4-12-9-3-8(6-1-2-6)13-14(9)10/h3-4,6,15H,1-2,5,11H2

InChI Key

DSPZTAOPGXQMDB-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN3C(=C2)N=CC(=C3N)CO

Origin of Product

United States

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